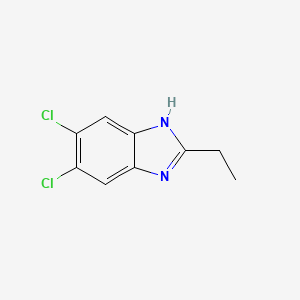

5,6-dichloro-2-ethyl-1H-benzimidazole

Übersicht

Beschreibung

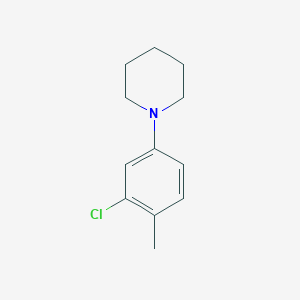

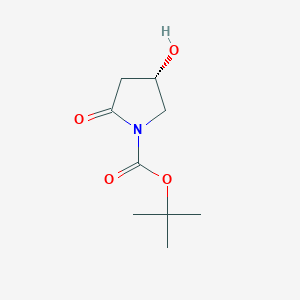

5,6-dichloro-2-ethyl-1H-benzimidazole is a chemical compound with the formula C9H8Cl2N2 . It is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring . This compound is of interest in the field of medicinal chemistry due to its potential biological and clinical applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 5,6-dichloro-2-ethyl-1H-benzimidazole, often involves the reaction of o-phenylenediamine with carboxylic acids under microwave irradiation . This method is considered efficient and practical, leading to products with good yields in short reaction times .Molecular Structure Analysis

The molecular structure of 5,6-dichloro-2-ethyl-1H-benzimidazole consists of a benzimidazole core with two chlorine atoms attached at the 5 and 6 positions and an ethyl group at the 2 position . The benzimidazole core is a heterocyclic compound containing a benzene and imidazole ring .Chemical Reactions Analysis

Benzimidazole derivatives, including 5,6-dichloro-2-ethyl-1H-benzimidazole, have been found to exhibit various biological activities. For instance, some benzimidazole derivatives have shown antiproliferative activity against different cancer cell lines . They have also demonstrated antimicrobial properties .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

The research is in the field of Crystallography .

2. Comprehensive and Detailed Summary of the Application The compound “ethyl 5,6-dichloro-2-methyl-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylate” has been studied for its crystal structure .

3. Detailed Description of the Methods of Application or Experimental Procedures The crystal structure was determined using X-ray diffraction. The crystal was a colorless block with dimensions 0.45 × 0.32 × 0.13 mm. The wavelength used was Mo K α radiation (0.71073 Å). The diffractometer used was a Bruker APEX-II, in φ and ω scan mode .

4. Thorough Summary of the Results or Outcomes Obtained The crystal structure was determined to be monoclinic, P 2 1 / c (no. 14), with a = 19.937 (2) Å, b = 5.7080 (8) Å, c = 23.406 (3) Å, β = 108.521 (4) °, V = 2525.7 (6) Å 3, Z = 8, R gt ( F ) = 0.0483, wR ref ( F2 ) = 0.1171, T = 200 K .

Apoptosis-Inducing Agents in Cancer Treatment

- Specific Scientific Field : Oncology

- Summary of the Application : Benzimidazole derivatives have been synthesized and tested for their activity as Bcl-2 inhibitors on various cancer cells .

- Methods of Application : The cytotoxic effect of these compounds was evaluated using the MTT assay. Apoptosis was detected using the PI Annexin V Apoptosis Detection Kit. Expression levels of the Bcl-2 protein were examined by Western blot analysis and qRT-PCR .

- Results or Outcomes : All synthesized benzimidazole derivatives exhibited a cytotoxic effect on cancer cells with IC 50 values in the range of 25.2–88.2 µg/mL. Compounds C1 and D1 demonstrated a higher cytotoxic effect on cancer cells with IC 50 values < 50 µg/mL, while a lower cytotoxic effect against human embryonic kidney cells with IC 50 values of > 100 µg/mL. C1 and D1 caused a significant increase in the percentage of apoptotic cells in all types of cancer cell cells and both Bcl-2 mRNA and protein levels were significantly reduced .

Androgen Receptor Modulators

- Specific Scientific Field : Endocrinology

- Summary of the Application : 2-(5,6-dichloro-1H-benzoimidazol-2-yl)-1,1,1-trifluoro-penta-3,4-dien-2-ol, a benzimidazole derivative, has been found to possess good muscle agonism and prostate inhibition .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The compound was found to be a potent and tissue selective androgen receptor modulator (SARM) .

Apoptosis-Inducing Agents in Cancer Treatment

- Specific Scientific Field : Oncology

- Summary of the Application : Benzimidazole derivatives have been synthesized and tested for their activity as Bcl-2 inhibitors on various cancer cells .

- Methods of Application : The cytotoxic effect of these compounds was evaluated using the MTT assay. Apoptosis was detected using the PI Annexin V Apoptosis Detection Kit. Expression levels of the Bcl-2 protein were examined by Western blot analysis and qRT-PCR .

- Results or Outcomes : All synthesized benzimidazole derivatives exhibited a cytotoxic effect on cancer cells with IC 50 values in the range of 25.2–88.2 µg/mL. Compounds C1 and D1 demonstrated a higher cytotoxic effect on cancer cells with IC 50 values < 50 µg/mL, while a lower cytotoxic effect against human embryonic kidney cells with IC 50 values of > 100 µg/mL. C1 and D1 caused a significant increase in the percentage of apoptotic cells in all types of cancer cell cells and both Bcl-2 mRNA and protein levels were significantly reduced .

Androgen Receptor Modulators

- Specific Scientific Field : Endocrinology

- Summary of the Application : 2-(5,6-dichloro-1H-benzoimidazol-2-yl)-1,1,1-trifluoro-penta-3,4-dien-2-ol, a benzimidazole derivative, has been found to possess good muscle agonism and prostate inhibition .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The compound was found to be a potent and tissue selective androgen receptor modulator (SARM) .

Safety And Hazards

Eigenschaften

IUPAC Name |

5,6-dichloro-2-ethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2/c1-2-9-12-7-3-5(10)6(11)4-8(7)13-9/h3-4H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAVLJUMDKFUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC(=C(C=C2N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359575 | |

| Record name | Benzimidazole, 5,6-dichloro-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dichloro-2-ethyl-1H-benzimidazole | |

CAS RN |

90348-42-8 | |

| Record name | Benzimidazole, 5,6-dichloro-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.